molecular formula C11H17ClFN B1471491 1-(4-Fluorophenyl)pentan-1-amine hydrochloride CAS No. 3823-27-6

1-(4-Fluorophenyl)pentan-1-amine hydrochloride

Cat. No. B1471491
CAS RN: 3823-27-6
M. Wt: 217.71 g/mol
InChI Key: BFKOTTQYGUGVDY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)pentan-1-amine hydrochloride, also known as 4-fluorobenzyl amine hydrochloride, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in both water and organic solvents. 4-fluorobenzyl amine hydrochloride is used in the synthesis of a variety of different compounds, including pharmaceuticals, agrochemicals, and dyestuffs. It is also used in the synthesis of a number of different biologically active compounds, including hormones, neurotransmitters, and enzymes.

Scientific Research Applications

Novel Synthesis and Derivatives

The synthesis of 3-fluoro-1-aminoadamantane, isolated as the hydrochloride, demonstrates a rapid, three-step sequence. Derivatives of this compound have been synthesized, showcasing its potential as a versatile building block in organic chemistry (Anderson, Burks, & Harruna, 1988).

Anticancer Applications

Research on amino acetate functionalized Schiff base organotin(IV) complexes, including the synthesis and structural characterization, has revealed their in vitro cytotoxicity against various human tumor cell lines. This demonstrates potential anticancer applications (Basu Baul, Basu, Vos, & Linden, 2009).

Chemoenzymatic Synthesis

The chemoenzymatic synthesis of four diastereomers of (6-fluoro-2-chromanyl) oxirane, an intermediate of a potent β-blocker, highlights its application in the pharmaceutical industry for creating targeted therapeutic agents (Horiguchi, Kuge, & Mochida, 1997).

Spectroscopic Identification

Spectroscopic studies have been employed to identify and characterize novel hydrochloride salts of cathinones, indicating the importance of 1-(4-Fluorophenyl)pentan-1-amine hydrochloride in forensic science and substance analysis (Nycz, Paździorek, Małecki, & Szala, 2016).

Solid Phase Synthesis Linkers

The development of new phenylfluorenyl-based linkers for solid phase synthesis, showcasing higher acid stability and efficiency in product release, illustrates the utility of 1-(4-Fluorophenyl)pentan-1-amine hydrochloride in facilitating organic synthesis processes (Bleicher, Lutz, & Wuethrich, 2000).

properties

IUPAC Name

1-(4-fluorophenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-2-3-4-11(13)9-5-7-10(12)8-6-9;/h5-8,11H,2-4,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKOTTQYGUGVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)pentan-1-amine hydrochloride

CAS RN

3823-27-6
Record name Benzenemethanamine, α-butyl-4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3823-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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